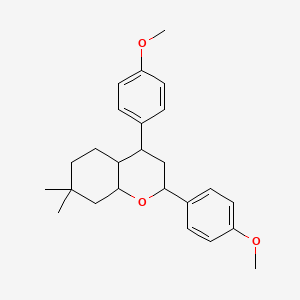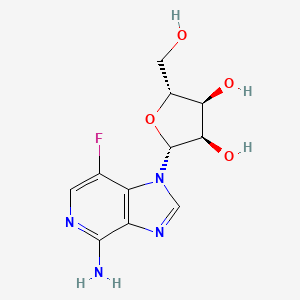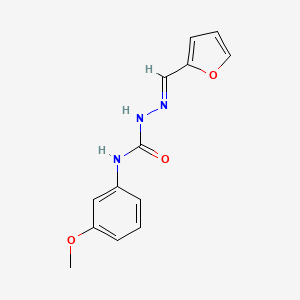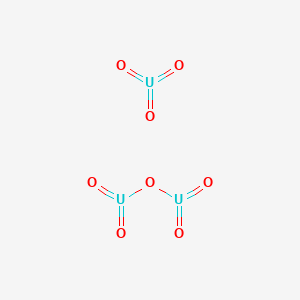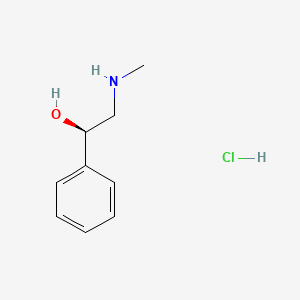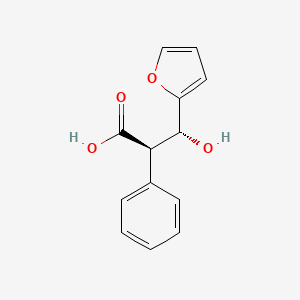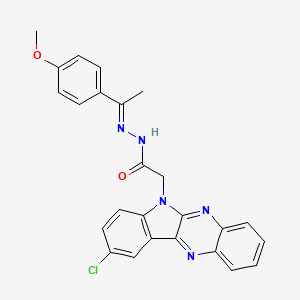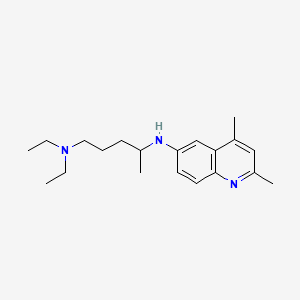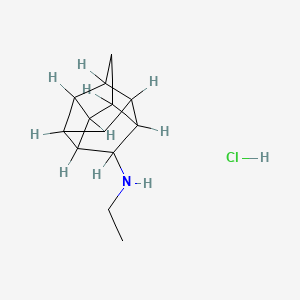
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
The synthesis of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Diels-Alder Reaction: This step involves the cycloaddition of cyclopentadiene with a suitable dienophile to form the pentacyclic core.
Photo-cycloaddition: This step further modifies the structure through a [2+2] cycloaddition reaction.
Carbonyl Protection: Protecting groups are introduced to prevent unwanted reactions at specific sites.
Reduction: Lithium aluminium hydride is used to reduce specific functional groups.
Hydrolysis: This step removes the protecting groups.
Huang-Minlon Reduction: This final step completes the synthesis by reducing any remaining carbonyl groups
The total yield of this synthetic route is approximately 44.9%, and the method is suitable for scale-up production due to its simplicity and high yield .
Analyse Des Réactions Chimiques
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites, especially where leaving groups are present.
Addition: The compound can undergo addition reactions with various electrophiles and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the research of anti-influenza virus medicines and anti-inflammatory drugs.
Materials Science: The compound is used in the development of high-energy fuels and fuel additives.
High-Energy Density Compounds: It serves as a high-energy additive to enhance the energy level of liquid hydrocarbon fuels.
Mécanisme D'action
The mechanism of action of 8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit viral replication or reduce inflammation by interacting with key enzymes or receptors. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation .
Comparaison Avec Des Composés Similaires
8-(Ethylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride can be compared with other similar compounds such as:
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound has a similar pentacyclic structure but differs in its functional groups.
1-Phenyl-pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and applications.
Propriétés
Numéro CAS |
136375-80-9 |
|---|---|
Formule moléculaire |
C13H20ClN |
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
N-ethylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-14H,2-4H2,1H3;1H |
Clé InChI |
IJDWAYFHVCHHGL-UHFFFAOYSA-N |
SMILES canonique |
CCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


